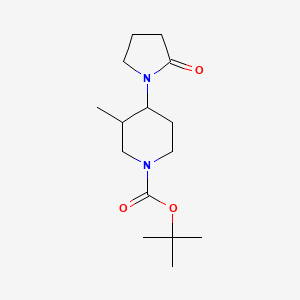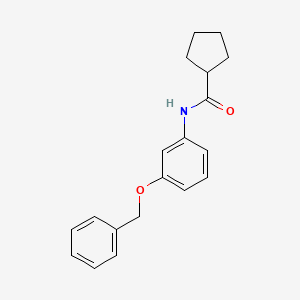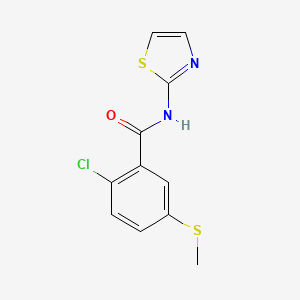
N-(2,6-difluorophenyl)-2-(morpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorophenyl)-2-(morpholin-4-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is also known as DFMA and has been studied for its ability to target specific proteins in the body, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
DFMA works by binding to specific proteins in the body, inhibiting their activity. One of the proteins targeted by DFMA is heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells. By inhibiting HSP90, DFMA can prevent cancer cell growth and induce cell death. DFMA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. This makes DFMA a potential treatment for neurological disorders, as increased levels of acetylcholine can improve cognitive function.
Biochemical and Physiological Effects:
DFMA has been shown to have a range of biochemical and physiological effects. In cancer cells, DFMA can induce cell cycle arrest and apoptosis, leading to cell death. DFMA has also been shown to inhibit the migration and invasion of cancer cells, reducing their ability to spread to other parts of the body. In the brain, DFMA can increase the levels of acetylcholine, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. DFMA also has a high purity, which is important for accurate and reproducible results. However, DFMA has some limitations for lab experiments. It is a relatively new compound, and its properties and effects are still being studied. DFMA can also be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on DFMA. One area of focus is the development of DFMA-based drugs for cancer treatment. Researchers are also studying the potential of DFMA for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new synthesis methods for DFMA, with the goal of increasing the yield and reducing the use of hazardous chemicals. Overall, DFMA is a promising compound with potential applications in medicine and scientific research.
Métodos De Síntesis
DFMA can be synthesized through a multistep process starting with the reaction of 2,6-difluoroaniline with chloroacetyl chloride to form 2,6-difluoro-N-(chloroacetyl)aniline. This intermediate is then reacted with morpholine to form DFMA. The synthesis process has been optimized to increase the yield of DFMA and reduce the use of hazardous chemicals.
Aplicaciones Científicas De Investigación
DFMA has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of certain proteins involved in cancer cell growth, making it a promising candidate for cancer treatment. DFMA has also been studied for its potential to treat neurological disorders, such as Alzheimer's disease and Parkinson's disease. Research has shown that DFMA can inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c13-9-2-1-3-10(14)12(9)15-11(17)8-16-4-6-18-7-5-16/h1-3H,4-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIQVISCEAQAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7580621.png)

![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)


![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)


